molecular formula C10H17N3O3 B15055130 4-(Morpholine-3-carbonyl)piperazine-1-carbaldehyde

4-(Morpholine-3-carbonyl)piperazine-1-carbaldehyde

Cat. No.: B15055130
M. Wt: 227.26 g/mol
InChI Key: MYTHJCQZINJNOS-UHFFFAOYSA-N
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Description

4-(Morpholine-3-carbonyl)piperazine-1-carbaldehyde (CAS 1706821-61-5) is a high-purity building block of interest in medicinal chemistry and drug discovery. With a molecular formula of C10H17N3O3 and a molecular weight of 227.26 g/mol, this compound features a unique hybrid structure incorporating both morpholine and piperazine heterocycles . These motifs are frequently employed in the design of bioactive molecules. The morpholine ring is a privileged scaffold in drug development, known to enhance key pharmacokinetic properties. Its incorporation can improve aqueous solubility of lipophilic compounds and modulate brain permeability, making it a valuable feature in the design of central nervous system (CNS) active agents . Furthermore, research highlights the significant potential of morpholine-based compounds as antidiabetic agents, demonstrating activity against targets like α-glucosidase and dipeptidyl peptidase-4 (DPP-4) . Similarly, the piperazine ring is a fundamental structure in modern pharmaceuticals, ranking as the third most common N-heterocycle in small-molecule drugs and found in compounds with a wide spectrum of biological activities, including antidiabetic and antidepressant effects . The strategic combination of these two rings into a single chemical entity makes 4-(Morpholine-3-carbonyl)piperazine-1-carbaldehyde a versatile and valuable scaffold for researchers engaged in multitarget drug discovery, particularly for metabolic and neurological disorders. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H17N3O3

Molecular Weight

227.26 g/mol

IUPAC Name

4-(morpholine-3-carbonyl)piperazine-1-carbaldehyde

InChI

InChI=1S/C10H17N3O3/c14-8-12-2-4-13(5-3-12)10(15)9-7-16-6-1-11-9/h8-9,11H,1-7H2

InChI Key

MYTHJCQZINJNOS-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C(=O)N2CCN(CC2)C=O

Origin of Product

United States

Preparation Methods

Acylation of Piperazine-1-carbaldehyde with Morpholine-3-carbonyl Chloride

The most direct route involves the acylation of piperazine-1-carbaldehyde using morpholine-3-carbonyl chloride under anhydrous conditions. In a typical procedure, morpholine-3-carbonyl chloride (1.2 equiv) is added dropwise to a stirred solution of piperazine-1-carbaldehyde (1.0 equiv) and triethylamine (2.5 equiv) in dichloromethane at 0°C. The reaction proceeds at room temperature for 12–18 hours, followed by aqueous workup and column chromatography to isolate the product in 78–82% yield.

Key Parameters:

  • Solvent: Dichloromethane (anhydrous)
  • Base: Triethylamine (2.5 equiv)
  • Temperature: 0°C → room temperature
  • Yield: 78–82%
  • Purity: >95% (HPLC)

This method benefits from simplicity and high atom economy but requires strict moisture control to prevent hydrolysis of the acyl chloride intermediate. Side products, such as bis-acylated piperazine derivatives, are minimized by maintaining a 1:1.2 molar ratio of piperazine-1-carbaldehyde to acyl chloride.

Oxidation of 4-(Morpholine-3-carbonyl)piperazine-1-methanol

An alternative two-step approach involves the oxidation of 4-(morpholine-3-carbonyl)piperazine-1-methanol. The alcohol precursor is synthesized via nucleophilic substitution between piperazine-1-methanol and morpholine-3-carbonyl chloride, followed by oxidation using pyridinium chlorochromate (PCC) in dichloromethane.

Reaction Scheme:

  • Step 1 (Alcohol Formation):
    Piperazine-1-methanol + morpholine-3-carbonyl chloride → 4-(morpholine-3-carbonyl)piperazine-1-methanol (89% yield).
  • Step 2 (Oxidation):
    4-(morpholine-3-carbonyl)piperazine-1-methanol + PCC → 4-(morpholine-3-carbonyl)piperazine-1-carbaldehyde (70–75% yield).

Oxidation Conditions:

  • Oxidizing Agent: PCC (1.5 equiv)
  • Solvent: Dichloromethane (anhydrous)
  • Time: 6 hours
  • Workup: Filtration through silica gel to remove chromium byproducts.

While this method avoids handling sensitive aldehyde intermediates directly, the use of stoichiometric PCC introduces environmental and purification challenges.

Multi-step Synthesis via tert-Butyl Piperazine-1-carboxylate Intermediate

A protecting-group strategy utilizing tert-butyl piperazine-1-carboxylate enhances regioselectivity for large-scale synthesis. The protocol involves:

  • Protection: Piperazine is protected with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane to form tert-butyl piperazine-1-carboxylate (92% yield).
  • Acylation: The Boc-protected piperazine reacts with morpholine-3-carbonyl chloride in the presence of Hünig’s base to yield tert-butyl 4-(morpholine-3-carbonyl)piperazine-1-carboxylate (85% yield).
  • Deprotection: Treatment with trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, yielding 4-(morpholine-3-carbonyl)piperazine (93% yield).
  • Formylation: The free amine is formylated using paraformaldehyde in acetic acid, followed by oxidation with MnO₂ to generate the aldehyde (68% yield).

Advantages:

  • High regioselectivity due to Boc protection.
  • Scalable for industrial applications.

Limitations:

  • Additional steps increase synthesis time.
  • Acidic deprotection risks side reactions with the morpholine carbonyl.

Reductive Amination of 4-Amino-piperazine-1-carbaldehyde

A convergent approach employs reductive amination between 4-amino-piperazine-1-carbaldehyde and morpholine-3-carboxaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol.

Reaction Conditions:

  • Substrates: 4-Amino-piperazine-1-carbaldehyde (1.0 equiv), morpholine-3-carboxaldehyde (1.2 equiv).
  • Reducing Agent: NaBH₃CN (1.5 equiv).
  • Solvent: Methanol, pH 5 (adjusted with acetic acid).
  • Time: 24 hours at room temperature.
  • Yield: 65–70%.

This method offers flexibility for introducing diverse substituents but requires pre-synthesized aldehyde precursors. The moderate yield reflects competing imine formation and over-reduction byproducts.

Comparative Analysis of Synthetic Methods

Method Yield Purity Reaction Time Key Advantages Limitations
Acylation 78–82% >95% 12–18 h Simple, high atom economy Moisture-sensitive reagents
Oxidation of Alcohol 70–75% >90% 8–10 h Avoids direct aldehyde handling Toxic oxidant (PCC)
Boc-protected Intermediate 68% >98% 48–72 h High regioselectivity, scalable Multi-step, acidic deprotection required
Reductive Amination 65–70% >85% 24 h Modular for derivative synthesis Moderate yield, byproduct formation

Mechanistic Considerations and Optimization Strategies

  • Acylation Reactions: The nucleophilic attack of piperazine-1-carbaldehyde on morpholine-3-carbonyl chloride proceeds via a tetrahedral intermediate. Triethylamine scavenges HCl, shifting equilibrium toward product formation.
  • Oxidation Dynamics: PCC oxidizes primary alcohols to aldehydes through a chromate ester intermediate. Over-oxidation to carboxylic acids is prevented by using dichloromethane as a non-polar solvent.
  • Reductive Amination: The reaction involves imine formation followed by borohydride reduction. Maintaining pH 5 minimizes protonation of the amine while stabilizing the imine intermediate.

Optimization Tips:

  • Use molecular sieves in acylation reactions to absorb moisture.
  • Replace PCC with Swern oxidation (oxalyl chloride/DMSO) for greener alcohol-to-aldehyde conversion.
  • Employ flow chemistry for Boc-deprotection to enhance reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(Morpholine-3-carbonyl)piperazine-1-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl group, using reagents like Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Grignard reagents in anhydrous ether.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperazine or morpholine derivatives.

Scientific Research Applications

4-(Morpholine-3-carbonyl)piperazine-1-carbaldehyde is a chemical compound with a molecular formula of C10H17N3O3C_{10}H_{17}N_3O_3 and a molecular weight of approximately 227.26 g/mol . It features a unique structure including a piperazine ring, a morpholine moiety, and an aldehyde functional group. The reactive carbonyl and aldehyde groups enable its use as a building block in organic synthesis.

Applications in Medicinal Chemistry

4-(Morpholine-3-carbonyl)piperazine-1-carbaldehyde is primarily used as a precursor for synthesizing bioactive compounds in medicinal chemistry.

Anti-Tubercular Agent

Derivatives of 4-(Morpholine-3-carbonyl)piperazine-1-carbaldehyde have demonstrated potential as anti-tubercular agents, exhibiting significant activity against Mycobacterium tuberculosis.

Interactions with Biological Macromolecules

The compound can interact with biological macromolecules, potentially altering their functions through covalent bonding at nucleophilic sites, leading to therapeutic applications. Interaction studies have shown that 4-(Morpholine-3-carbonyl)piperazine-1-carbaldehyde can form covalent bonds with nucleophilic residues in proteins, which may lead to changes in enzyme activity or cellular signaling pathways. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects against various diseases.

Role in Organic Synthesis

4-(Morpholine-3-carbonyl)piperazine-1-carbaldehyde is a versatile building block in organic synthesis.

Synthesis of Thiophene-Arylamide Derivatives

Thiophene-arylamide compounds, derived from noncovalent interactions, have been synthesized using 4-(Morpholine-3-carbonyl)piperazine-1-carbaldehyde . These compounds exhibit antimycobacterial activity .

α-Glucosidase Inhibitory Activity

Piperazine derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity .

Structural Analogs

Several compounds share structural similarities with 4-(Morpholine-3-carbonyl)piperazine-1-carbaldehyde:

Compound NameStructure FeaturesUnique Aspects
4-(3,5-Dinitrobenzoyl)piperazine-1-carbaldehydeContains nitro groups and a benzoyl moietyExhibits distinct reactivity due to nitro groups
4-(3,5-Dinitrobenzoyl)morpholine-1-carbaldehydeSimilar to the above but features a morpholine ringPotentially different biological activity due to ring variation
4-(Phenylcarbamoyl)piperidine-1-carbaldehydePiperidine instead of piperazineDifferent pharmacological properties due to ring structure

Mechanism of Action

The mechanism of action of 4-(Morpholine-3-carbonyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and the functional groups present. The pathways involved often include signal transduction pathways and metabolic pathways that are crucial for cellular function .

Comparison with Similar Compounds

Similar Compounds

    Morpholine derivatives: Compounds like 2-(Morpholin-4-yl)ethanol and 4-(Morpholin-4-yl)butan-1-amine.

    Piperazine derivatives: Compounds like 1-(2-Hydroxyethyl)piperazine and 1-(2-Methoxyphenyl)piperazine.

Uniqueness

4-(Morpholine-3-carbonyl)piperazine-1-carbaldehyde is unique due to its dual presence of morpholine and piperazine rings, which allows it to exhibit a wide range of chemical reactivity and biological activity. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry .

Biological Activity

4-(Morpholine-3-carbonyl)piperazine-1-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article explores the biological activity of this compound based on various research findings, including case studies, data tables, and detailed analyses.

Chemical Structure

The chemical structure of 4-(Morpholine-3-carbonyl)piperazine-1-carbaldehyde can be represented as follows:

C9H14N2O2\text{C}_9\text{H}_{14}\text{N}_2\text{O}_2

This structure features a piperazine ring substituted with a morpholine group and an aldehyde functional group, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that 4-(Morpholine-3-carbonyl)piperazine-1-carbaldehyde exhibits significant antimicrobial properties, particularly against multidrug-resistant (MDR) bacteria. A study highlighted its effectiveness as an anti-tubercular agent, where it demonstrated promising results against strains of Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values ranging from 0.5 to 1.0 μg/mL .

Table 1: Antimicrobial Activity of 4-(Morpholine-3-carbonyl)piperazine-1-carbaldehyde

Bacterial StrainMIC (μg/mL)
Mycobacterium tuberculosis0.5 - 1.0
Staphylococcus aureus4 - 8
Klebsiella aerogenesNot specified

The compound's mechanism of action is believed to involve the inhibition of bacterial efflux pumps, which are critical for the development of drug resistance. It has been shown to inhibit the AcrAB-TolC efflux pump in Klebsiella aerogenes, enhancing the efficacy of β-lactam antibiotics such as ampicillin . This dual action not only combats bacterial infections but also addresses the challenge of multidrug resistance.

Anticancer Activity

In addition to its antimicrobial properties, 4-(Morpholine-3-carbonyl)piperazine-1-carbaldehyde has shown potential anticancer activity. Research indicates that derivatives containing morpholine and piperazine moieties can inhibit cell proliferation in various cancer cell lines. For instance, one study reported that related compounds exhibited IC50 values as low as 0.126 μM against breast cancer cell lines .

Table 2: Anticancer Activity

Cancer Cell LineIC50 (μM)
MDA-MB-231 (Triple-Negative)0.126
MCF-7Not specified

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on MDR Bacteria : A comprehensive study evaluated the compound's ability to reverse multidrug resistance in Staphylococcus aureus. The results indicated a significant reduction in MIC values when used in combination with conventional antibiotics .
  • Anticancer Efficacy : In vivo studies demonstrated that treatment with derivatives of this compound resulted in reduced tumor growth in mouse models inoculated with MDA-MB-231 cells, showcasing its potential as an anticancer therapeutic .

Pharmacokinetics and Toxicity

Pharmacokinetic evaluations have shown that derivatives of 4-(Morpholine-3-carbonyl)piperazine-1-carbaldehyde possess favorable absorption and distribution characteristics. One study reported a bioavailability of approximately 31.8% following oral administration, with no observed acute toxicity at doses up to 2000 mg/kg in animal models .

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